3-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide
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Overview
Description
3-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide is a complex organic compound that features a cyano group, a furan ring, a piperidine ring, and a benzamide moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Piperidine derivatives also play a significant role in the pharmaceutical industry .
Mode of Action
Similar compounds have been reported to interact with their targets resulting in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities with the compound , can affect a wide range of biochemical pathways .
Result of Action
Similar compounds have demonstrated various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the piperidine intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the cyano group and the benzamide moiety through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the furan ring.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution can be facilitated using bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
3-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide: shares similarities with other benzamide derivatives and piperidine-containing compounds.
N-(furan-2-ylmethyl)piperidine-4-carboxamide: Similar structure but lacks the cyano group.
3-cyano-N-(piperidin-4-ylmethyl)benzamide: Similar structure but lacks the furan ring.
Uniqueness
The presence of both the furan ring and the cyano group in this compound makes it unique, providing a combination of electronic properties and reactivity that is not found in simpler analogs.
Properties
IUPAC Name |
3-cyano-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c20-12-16-3-1-4-17(11-16)19(23)21-13-15-6-8-22(9-7-15)14-18-5-2-10-24-18/h1-5,10-11,15H,6-9,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAQELNLAGOHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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